molecular formula C7H15NO B14126663 1-(Dimethylamino)pentan-3-one CAS No. 22104-65-0

1-(Dimethylamino)pentan-3-one

Cat. No.: B14126663
CAS No.: 22104-65-0
M. Wt: 129.20 g/mol
InChI Key: ZXGZUSVWBJGJSH-UHFFFAOYSA-N
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Description

1-(Dimethylamino)pentan-3-one is an organic compound with the molecular formula C7H15NO It is a ketone with a dimethylamino group attached to the third carbon of a pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dimethylamino)pentan-3-one can be synthesized through several methods. One common approach involves the reaction of 3-pentanone with dimethylamine under specific conditions. Another method includes the use of Grignard reagents, where 3-bromoanisole reacts with 1-(dimethylamino)-2-methylpentan-3-one under Grignard conditions to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step processes that ensure high yield and purity. These methods typically include the use of catalysts and controlled reaction environments to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethylamino)pentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

1-(Dimethylamino)pentan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)pentan-3-one involves its interaction with specific molecular targets and pathways. It acts as an agonist at certain receptors and can inhibit the reuptake of neurotransmitters such as norepinephrine. This dual mode of action makes it a compound of interest for studying pain management and other neurological conditions .

Comparison with Similar Compounds

Uniqueness: 1-(Dimethylamino)pentan-3-one is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility in research and industrial applications sets it apart from other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research and industrial applications. Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool for researchers and industry professionals alike.

Properties

CAS No.

22104-65-0

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1-(dimethylamino)pentan-3-one

InChI

InChI=1S/C7H15NO/c1-4-7(9)5-6-8(2)3/h4-6H2,1-3H3

InChI Key

ZXGZUSVWBJGJSH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCN(C)C

Origin of Product

United States

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